![molecular formula C17H17N5O B4818955 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-63-3](/img/structure/B4818955.png)
5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. The compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has low toxicity and does not cause significant adverse effects in animal models. The compound has been shown to have good bioavailability and can be easily absorbed by the body. In terms of physiological effects, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its versatility, as it can be easily modified to obtain derivatives with different properties. The compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of focus could be the development of more potent derivatives with improved anticancer activity. Another area of research could be the synthesis of novel materials using this compound as a building block. Additionally, more studies could be conducted to further understand the mechanism of action of this compound and its potential applications in other fields such as catalysis.
Scientific Research Applications
5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with various properties. In catalysis, the compound has been used as a catalyst for various reactions such as the synthesis of pyrroles.
properties
IUPAC Name |
5-amino-N-(2,5-dimethylphenyl)-1-phenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-8-9-12(2)14(10-11)19-17(23)15-16(18)22(21-20-15)13-6-4-3-5-7-13/h3-10H,18H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQIKKHVUWWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151452 | |
Record name | 5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951893-63-3 | |
Record name | 5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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